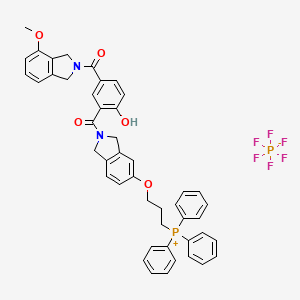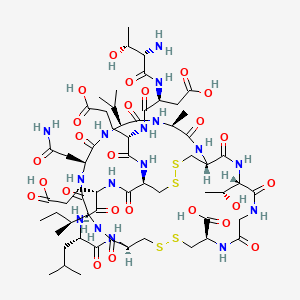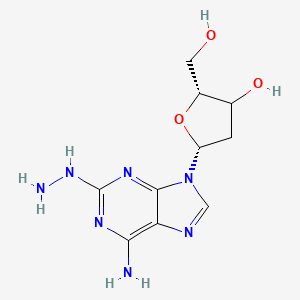
Trap1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trap1-IN-2 is a small molecule inhibitor specifically designed to target the mitochondrial chaperone protein tumor necrosis factor receptor-associated protein 1 (TRAP1). TRAP1 is a member of the heat shock protein 90 (HSP90) family and plays a crucial role in regulating mitochondrial function, cellular stress responses, and metabolic reprogramming in cancer cells .
Vorbereitungsmethoden
The synthesis of Trap1-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Analyse Chemischer Reaktionen
Trap1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Trap1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of TRAP1 in mitochondrial function and cellular metabolism. In biology, this compound is employed to investigate the effects of TRAP1 inhibition on cell proliferation, apoptosis, and oxidative stress. In medicine, it has potential therapeutic applications in cancer treatment, as TRAP1 is implicated in tumor growth and resistance to chemotherapy. Additionally, this compound is used in industrial research to develop new drugs and therapeutic strategies targeting mitochondrial chaperones .
Wirkmechanismus
Trap1-IN-2 exerts its effects by binding to the ATPase domain of TRAP1, thereby inhibiting its chaperone activity. This inhibition disrupts the interaction between TRAP1 and its client proteins, leading to impaired mitochondrial function and increased cellular stress. The molecular targets of this compound include succinate dehydrogenase and cytochrome c oxidase, which are key components of the electron transport chain. By inhibiting TRAP1, this compound promotes apoptosis and reduces the metabolic flexibility of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Trap1-IN-2 is unique compared to other TRAP1 inhibitors due to its high selectivity and potency. Similar compounds include other HSP90 family inhibitors, such as geldanamycin and radicicol, which also target mitochondrial chaperones but with less specificity. This compound’s ability to selectively inhibit TRAP1 without affecting other HSP90 family members makes it a valuable tool for studying mitochondrial function and developing targeted therapies .
Eigenschaften
Molekularformel |
C46H42F6N2O5P2 |
|---|---|
Molekulargewicht |
878.8 g/mol |
IUPAC-Name |
3-[[2-[2-hydroxy-5-(4-methoxy-1,3-dihydroisoindole-2-carbonyl)benzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium;hexafluorophosphate |
InChI |
InChI=1S/C46H41N2O5P.F6P/c1-52-44-20-11-13-35-30-48(32-42(35)44)45(50)33-22-24-43(49)41(28-33)46(51)47-29-34-21-23-37(27-36(34)31-47)53-25-12-26-54(38-14-5-2-6-15-38,39-16-7-3-8-17-39)40-18-9-4-10-19-40;1-7(2,3,4,5)6/h2-11,13-24,27-28H,12,25-26,29-32H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
YBPGVKHPFGUNAS-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)

![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)


![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
